molecular formula C13H8Cl2OS B11953797 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one CAS No. 7402-72-4

3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B11953797
CAS No.: 7402-72-4
M. Wt: 283.2 g/mol
InChI Key: WYBSEBZDXWKGMZ-GQCTYLIASA-N
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Description

3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one (CAS: 7402-72-4) is a chalcone derivative with the molecular formula C₁₃H₈Cl₂OS and an average molecular weight of 283.166 g/mol . Its structure comprises a 3,4-dichlorophenyl group and a 2-thienyl (thiophene) moiety linked via a conjugated α,β-unsaturated ketone (propenone) bridge. The E-configuration of the double bond is confirmed by crystallographic studies, which influences its electronic properties and biological interactions . This compound serves as a precursor for synthesizing pyrazoline derivatives, which are explored for pharmacological applications such as antimicrobial and anticancer agents .

Properties

CAS No.

7402-72-4

Molecular Formula

C13H8Cl2OS

Molecular Weight

283.2 g/mol

IUPAC Name

(E)-3-(3,4-dichlorophenyl)-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H8Cl2OS/c14-10-5-3-9(8-11(10)15)4-6-12(16)13-2-1-7-17-13/h1-8H/b6-4+

InChI Key

WYBSEBZDXWKGMZ-GQCTYLIASA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the propenone linkage to a saturated ketone or alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations in Chalcone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Applications References
3-(3,4-Dichlorophenyl)-1-(2-thienyl)-2-propen-1-one 3,4-dichlorophenyl, 2-thienyl C₁₃H₈Cl₂OS 283.166 Reference compound; used in pyrazoline synthesis
1-(2-Thienyl)-3-(4-chlorophenyl)-2-propen-1-one 4-chlorophenyl, 2-thienyl C₁₃H₉ClOS 248.73 Reduced chlorine substitution; lower steric hindrance
3-(3,4-Dichlorophenyl)-1-(2-naphthyl)-2-propen-1-one 3,4-dichlorophenyl, 2-naphthyl C₁₉H₁₂Cl₂O 327.21 Bulkier naphthyl group enhances π-π stacking but reduces solubility
3-(4-Bromophenyl)-1-(2-thienyl)-2-propen-1-one 4-bromophenyl, 2-thienyl C₁₃H₉BrOS 293.14 Bromine substitution increases lipophilicity and polarizability

Non-Chalcone Analogs with Dichlorophenyl Moieties

Compound Name Core Structure Key Features Applications/Findings References
BTdCPU and NCPdCPU (di-substituted ureas) Urea backbone with dichlorophenyl Hydrogen-bonding capacity; potent growth inhibitors Studied for antiproliferative activity
2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one Thiazolidinone-thiadiazole hybrid Enhanced electronic delocalization Potential antifungal/antimicrobial agent

Key Research Findings

Electronic and Steric Effects

  • Chlorine vs.
  • Thienyl vs. Naphthyl Groups : The 2-thienyl group in the reference compound offers moderate aromaticity and electron-withdrawing effects, while the naphthyl group in 3-(3,4-dichlorophenyl)-1-(2-naphthyl)-2-propen-1-one provides extended conjugation but reduces solubility .

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